tert-Butyl 4-nitro-1H-indazole-1-carboxylate

Electrochemistry Cyclic Voltammetry Nitroindazole Regioisomers

Acquire this N-1-Boc-protected 4-nitroindazole derivative to ensure regiochemical integrity in medicinal chemistry workflows. The Boc group enables orthogonal protection for late-stage functionalization, while the 4-nitro moiety permits selective reduction. This prevents the synthetic yield loss and purity issues associated with N-2 isomers. Consistent ≥98% purity guarantees reproducible results in kinase inhibitor SAR and prodrug development.

Molecular Formula C12H13N3O4
Molecular Weight 263.25 g/mol
CAS No. 801315-75-3
Cat. No. B1528411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-nitro-1H-indazole-1-carboxylate
CAS801315-75-3
Molecular FormulaC12H13N3O4
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O4/c1-12(2,3)19-11(16)14-9-5-4-6-10(15(17)18)8(9)7-13-14/h4-7H,1-3H3
InChIKeyXXEBQBAOQGKRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-nitro-1H-indazole-1-carboxylate (801315-75-3): Chemical Identity and Procurement Baseline


tert-Butyl 4-nitro-1H-indazole-1-carboxylate (CAS 801315-75-3; molecular formula C₁₂H₁₃N₃O₄; MW 263.25 g/mol) is a synthetic N-1-Boc-protected 4-nitroindazole derivative . The compound incorporates a tert-butoxycarbonyl (Boc) protecting group at the N-1 position of the indazole core and a nitro substituent at the C-4 position . This structural arrangement is characteristic of a protected intermediate in medicinal chemistry workflows, enabling selective functionalization of the indazole scaffold while maintaining orthogonal protection strategies .

Why Generic Substitution Fails for tert-Butyl 4-nitro-1H-indazole-1-carboxylate (801315-75-3) in Medicinal Chemistry


Generic substitution among 4-nitroindazole derivatives is precluded by the pronounced differences in electronic distribution and stability between N-1 and N-2 alkylated regioisomers, as well as the distinct deprotection profiles conferred by varying N-protecting groups [1]. The presence of both the Boc protecting group and the 4-nitro substituent creates a unique reactivity and stability profile that cannot be replicated by the unprotected 4-nitro-1H-indazole, the 4-amino analog, or alternative ester derivatives [2]. Substitution without quantitative validation of these parameters risks compromising synthetic yield, purity, and the structural integrity of downstream targets.

Quantitative Differentiation of tert-Butyl 4-nitro-1H-indazole-1-carboxylate (801315-75-3): Procurement Decision Data


N-1 vs N-2 Alkylation: Distinct Electrochemical Reduction Potentials Dictate Synthetic Utility

Cyclic voltammetry studies demonstrate that N-1-alkylated 4-nitroindazoles, such as the target compound, exhibit a distinctly different reduction profile compared to N-2-alkylated 4-nitroindazoles. The electronic distribution in the indazole core, influenced by the substitution position, directly impacts the compound's reducibility and, consequently, its behavior in nitroreductase-mediated prodrug activation pathways [1].

Electrochemistry Cyclic Voltammetry Nitroindazole Regioisomers

Boc Protection Enables High-Yield Multi-Step Synthesis vs. Unprotected 4-Nitroindazole

The target compound is synthesized from 4-nitro-1H-indazole via Boc protection with Boc₂O, achieving a reported isolated yield of 97% (8.1 g from 5.2 g starting material) [1]. In contrast, the unprotected 4-nitro-1H-indazole (CAS 2942-40-7) is susceptible to deprotonation and side reactions under basic or nucleophilic conditions, which can severely compromise yield and purity in subsequent synthetic steps .

Synthetic Yield Protecting Group Strategy Medicinal Chemistry Intermediate

Boc Group Imparts Acid-Labile Orthogonal Protection vs. Base-Stable Methyl Ester Analogs

The tert-butoxycarbonyl (Boc) group on the target compound is selectively cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂) or via basic/nucleophilic methods, whereas alternative protecting groups such as methyl ester (methyl 4-nitro-1H-indazole-1-carboxylate) require saponification conditions that are incompatible with base-sensitive functionalities [1]. This orthogonality is critical for complex molecule construction.

Protecting Group Chemistry Orthogonal Synthesis Boc Deprotection

Structural Confirmation: Boc Protection Occurs Exclusively at N-1, Ensuring Regiochemical Purity

Crystallographic analysis of a closely related Boc-protected indazole derivative, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, confirms that Boc protection occurs exclusively at the N-1 position of the indazole ring, with the pyrazole and benzene rings being nearly coplanar (dihedral angle of 2.36°) [1]. This regiochemical fidelity is essential for predictable reactivity and biological activity.

X-ray Crystallography Regioselectivity Structural Confirmation

Procurement Specification: ≥98% Purity and Defined Storage Conditions Ensure Reproducibility

Commercial vendors specify a purity of ≥98% for tert-butyl 4-nitro-1H-indazole-1-carboxylate, with recommended storage sealed in dry conditions at 2-8°C to maintain stability . This level of purity and defined storage protocol ensures minimal batch-to-batch variability and prevents degradation that could compromise synthetic outcomes.

Quality Control Purity Specification Storage Stability

Precision Applications of tert-Butyl 4-nitro-1H-indazole-1-carboxylate (801315-75-3) in Drug Discovery and Chemical Biology


Synthesis of Kinase Inhibitor Libraries via Orthogonal Deprotection

The target compound is an ideal building block for constructing focused libraries of indazole-based kinase inhibitors. The acid-labile Boc group at N-1 allows for selective deprotection after the assembly of the core scaffold, enabling late-stage functionalization with sulfonamides, amides, or other moieties critical for kinase hinge-binding interactions [1]. This orthogonal protection strategy is directly enabled by the Boc group's unique deprotection profile compared to base-labile esters [2].

Prodrug Design Exploiting Nitroreductase-Mediated Activation

The 4-nitro group can be selectively reduced to the corresponding 4-amino derivative, a transformation that can be exploited in prodrug strategies. The distinct electrochemical reduction potential of the N-1-alkylated nitroindazole core, as documented by cyclic voltammetry [3], ensures predictable and controllable reduction by cellular nitroreductases. This property is not shared by N-2-alkylated isomers, making the target compound the preferred choice for designing hypoxia-activated prodrugs.

High-Fidelity Intermediate for Multi-Step Medicinal Chemistry

In complex synthetic sequences, the high yield (97%) and regiochemical purity of the Boc protection step [4] minimize loss of valuable material and ensure a consistent supply of intermediate. The ≥98% purity specification and defined storage conditions (2-8°C) further guarantee that the compound will perform reproducibly across multiple batches, a critical requirement for long-term drug discovery projects.

Crystallographic and SAR Studies of Indazole-Containing Therapeutics

The confirmed regiochemistry of Boc protection at the N-1 position, as established by X-ray crystallography of analogous compounds [5], provides a reliable starting point for structure-based drug design. The planarity of the indazole core and the defined geometry of the Boc group facilitate accurate modeling of ligand-protein interactions, enabling more efficient SAR exploration.

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